2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione
Description
2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione is a brominated carbazole derivative featuring an isoindole-1,3-dione moiety. The compound’s structure includes a 3,6-dibromo-substituted carbazole core linked via a 2-hydroxypropyl chain to the isoindole-dione group. This combination introduces unique electronic and steric properties:
Properties
IUPAC Name |
2-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Br2N2O3/c24-13-5-7-20-18(9-13)19-10-14(25)6-8-21(19)26(20)11-15(28)12-27-22(29)16-3-1-2-4-17(16)23(27)30/h1-10,15,28H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTFQXGKDAQQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione typically involves multiple steps, starting with the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the reaction with isoindole-1,3-dione derivatives under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Scientific Research Applications
2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism by which 2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. The bromine atoms and the carbazole moiety play crucial roles in these interactions, potentially affecting pathways related to oxidative stress and cellular signaling . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations:
Halogenation vs. Nitro Groups: The target compound’s 3,6-dibromo substitution increases molecular weight and lipophilicity compared to nitro-substituted analogs (e.g., compound 7b). Nitro groups (e.g., in 2-(4-(4-nitrophenylthio)phenyl)isoindole-1,3-dione ) are strongly electron-withdrawing, reducing electron density in the aromatic core. This contrasts with bromine’s mixed electron-withdrawing (inductive) and electron-donating (resonance) effects.
This could enhance solubility in polar solvents or interactions with biological targets.
Melting Points: Carbazole derivatives with polar substituents (e.g., nitro in 7b) exhibit higher melting points (240°C) compared to nonpolar analogs (e.g., 9b at 122°C). The target compound’s bromine and hydroxypropyl groups likely increase its melting point relative to 9b, though exact data are unavailable.
Biological Activity
2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18Br2N2O3 |
| Molar Mass | 426.17 g/mol |
| Density | 1.57 g/cm³ |
| Solubility | 10 mM in DMSO |
| pKa | 3.25 |
| Stability | Stable for 2 years at -20°C |
Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. The dibromocarbazole moiety is known for its potential to inhibit various enzymes and modulate signaling pathways involved in cell proliferation and apoptosis.
Inhibition Studies
Research indicates that compounds with similar structures have shown inhibitory effects on cholesteryl ester transfer protein (CETP) and other enzymes related to lipid metabolism, which could suggest a similar role for this compound. For instance, a related compound demonstrated an IC50 value of 26 nM against CETP, indicating a potent inhibitory effect .
Anticancer Activity
Studies have highlighted the anticancer potential of isoindole derivatives. For example, compounds featuring the isoindole structure have been reported to exhibit cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Research into related dibromo-carbazole derivatives has shown promising antimicrobial activity. The structural similarity suggests that this compound may also possess antimicrobial properties, particularly against Gram-positive bacteria.
Case Studies
- Anticancer Efficacy : A study investigating the effects of isoindole derivatives on cancer cells revealed that compounds similar to this compound demonstrated significant cytotoxicity in vitro. The study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.
- Antimicrobial Activity : In a comparative analysis of dibromo-carbazole derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting that similar compounds may also exhibit notable antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
